molecular formula C17H20N2O4S B5600288 N'-(3-ethoxy-4-methoxybenzylidene)-4-methylbenzenesulfonohydrazide

N'-(3-ethoxy-4-methoxybenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No. B5600288
M. Wt: 348.4 g/mol
InChI Key: KWGAUCRSKALJOI-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-ethoxy-4-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, commonly known as EMBSH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMBSH is a sulfonohydrazide derivative that has been synthesized through a simple and efficient method.

Scientific Research Applications

Bioactive Potential and DNA Interaction

N'-(3-ethoxy-4-methoxybenzylidene)-4-methylbenzenesulfonohydrazide is part of a class of Schiff base compounds known for their remarkable biological activities. These compounds exhibit significant antibacterial, antifungal, and antioxidant properties, alongside cytotoxic activity against cancer cells and interactions with DNA through intercalation. Their ability to bind with DNA via intercalation suggests potential applications in therapeutic agents and molecular biology research (Sirajuddin et al., 2013).

Sensor Development

Schiff base derivatives, closely related to this compound, have been used in the development of sensors. For instance, a study focused on fabricating a sensor for detecting gallium (Ga3+) ions, employing similar compounds for sensitive and selective detection. This application underscores the compound's utility in environmental monitoring and industrial process control (Hussain et al., 2018).

Antimicrobial and Enzyme Inhibition Activities

These Schiff bases have also been investigated for their antimicrobial properties and their ability to inhibit enzymes like lipase and α-glucosidase. Such activities indicate their potential use in developing new antimicrobial agents and in the study of enzyme inhibition for therapeutic purposes (Bekircan et al., 2015).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic environments. This application is particularly relevant for protecting industrial machinery and infrastructure against corrosion, thereby extending their operational lifespan (Singh & Quraishi, 2016).

Antioxidant Properties

Furthermore, the antioxidant properties of these compounds are noteworthy. They are capable of scavenging free radicals and could be considered for development into novel antioxidant agents, potentially contributing to treatments for diseases caused by oxidative stress (Tzankova et al., 2020).

properties

IUPAC Name

N-[(E)-(3-ethoxy-4-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-23-17-11-14(7-10-16(17)22-3)12-18-19-24(20,21)15-8-5-13(2)6-9-15/h5-12,19H,4H2,1-3H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGAUCRSKALJOI-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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